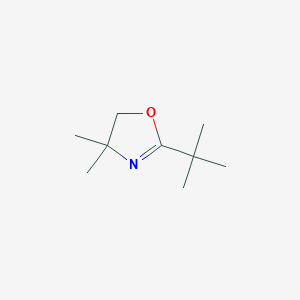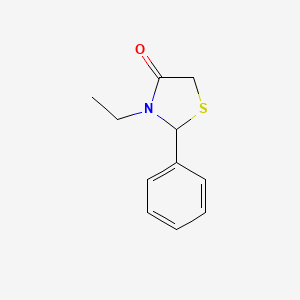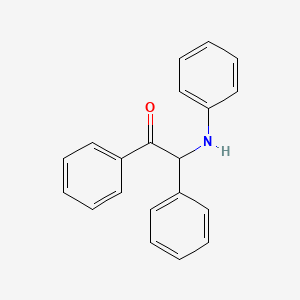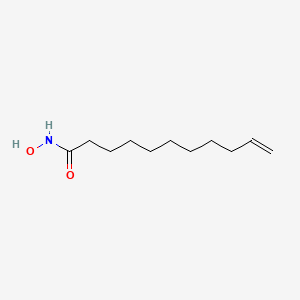
10-Undecenehydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Undecenehydroxamic acid is an organic compound with the molecular formula C11H21NO2. It is a hydroxamic acid derivative of undecenoic acid, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of the undecenoic acid. This compound is known for its ability to chelate metal ions, making it valuable in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: 10-Undecenehydroxamic acid can be synthesized through the reaction of undecenoic acid with hydroxylamine. The process typically involves the following steps:
Esterification: Undecenoic acid is first converted to its ester form using methanol and an acid catalyst.
Hydroxylamination: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 10-Undecenehydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amides or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted hydroxamic acids.
科学研究应用
10-Undecenehydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: The compound is used in the formulation of metal chelators and as a stabilizer in polymer production.
作用机制
The mechanism of action of 10-Undecenehydroxamic acid primarily involves its ability to chelate metal ions. By binding to metal ions such as iron (Fe) and zinc (Zn), it can inhibit the activity of metalloproteases. This inhibition is crucial in various biological processes, including the regulation of cell growth and differentiation . The compound’s chelating properties also make it effective in preventing metal-catalyzed oxidation reactions .
相似化合物的比较
Deferoxamine: A well-known iron chelator used in medicine.
Marimastat: A hydroxamic acid-based metalloprotease inhibitor.
Vorinostat: A hydroxamic acid derivative used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness: 10-Undecenehydroxamic acid stands out due to its unique structure, which combines the properties of a long-chain fatty acid with a hydroxamic acid group. This combination enhances its lipophilicity and allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
属性
CAS 编号 |
16791-35-8 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
N-hydroxyundec-10-enamide |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |
InChI 键 |
ZUEKXFUSXSASAS-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
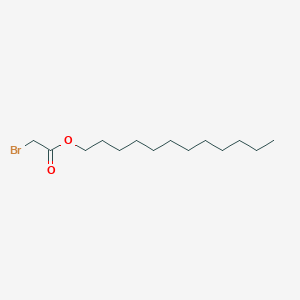
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)

![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)
